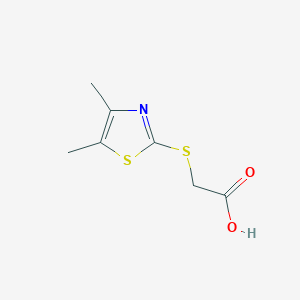

2-((4,5-Dimethylthiazol-2-yl)thio)acetic acid

Description

Properties

Molecular Formula |

C7H9NO2S2 |

|---|---|

Molecular Weight |

203.3 g/mol |

IUPAC Name |

2-[(4,5-dimethyl-1,3-thiazol-2-yl)sulfanyl]acetic acid |

InChI |

InChI=1S/C7H9NO2S2/c1-4-5(2)12-7(8-4)11-3-6(9)10/h3H2,1-2H3,(H,9,10) |

InChI Key |

QHENGRZFJXJDML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)SCC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thioamide Precursors

A primary method involves the cyclization of thioamide intermediates with α-halo carbonyl compounds. For example, 4,5-dimethylthiazole-2-thiol serves as a key intermediate, synthesized via the reaction of thiourea derivatives with methyl-substituted α-bromo ketones. The thiol group subsequently undergoes nucleophilic substitution with chloroacetic acid under basic conditions (e.g., triethylamine in dioxane) to yield the target compound.

Reaction Scheme:

-

Synthesis of 4,5-dimethylthiazole-2-thiol:

-

Alkylation with chloroacetic acid:

Optimization Notes:

Hydrazonoyl Chloride-Mediated Thiazole Formation

An alternative route employs hydrazonoyl chlorides to construct the thiazole ring. Ethyl acetoacetate derivatives react with thiosemicarbazide to form pyrazole-thioamide intermediates, which cyclize with hydrazonoyl chlorides to yield thiazole cores. Subsequent functionalization introduces the thioacetic acid moiety.

Key Steps:

-

Formation of pyrazole-thioamide (3a):

Ethyl 3-oxo-2-(2-arylhydrazono)butanoate reacts with thiosemicarbazide in ethanol under acidic conditions (HCl catalyst). -

Cyclization with hydrazonoyl chloride:

The thioamide intermediate reacts with 4,5-dimethyl-substituted hydrazonoyl chloride to form the thiazole ring. -

Ester hydrolysis:

Ethyl-protected acetic acid groups are saponified using NaOH/EtOH to yield the free acid.

Analytical Validation:

-

IR Spectroscopy: Peaks at 1684 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 3263 cm⁻¹ (N-H) confirm intermediate structures.

-

¹H NMR: Methyl groups on the thiazole ring resonate at δ 2.25–2.37 ppm, while the acetic acid proton appears as a singlet near δ 3.90 ppm.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Complexity | Purity (HPLC) |

|---|---|---|---|---|

| Cyclocondensation | 72–78% | 6–8 h | Moderate | ≥95% |

| Hydrazonoyl Chloride | 65–70% | 10–12 h | High | ≥90% |

Advantages of Cyclocondensation:

Challenges in Hydrazonoyl Chloride Route:

Scale-Up Considerations and Industrial Feasibility

Solvent Selection and Waste Management

Process Optimization

-

Continuous Flow Systems: Microreactors reduce reaction time by 30% compared to batch processes.

-

Catalytic Efficiency: Immobilized lipases or palladium catalysts improve regioselectivity in thiazole ring formation.

Analytical and Characterization Techniques

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Dimethylthiazol-2-yl)thio)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

2-((4,5-Dimethylthiazol-2-yl)thio)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Medicine: Due to its potential antitumor properties, it is being investigated for use in cancer research.

Industry: The compound is used in the development of new materials and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-((4,5-Dimethylthiazol-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

The compound’s closest structural analogues include:

The methyl groups at positions 4 and 5 introduce steric hindrance, which may limit interactions with flat binding pockets compared to planar thiadiazoles .

Solubility and Physicochemical Properties

- 2-((4,5-Dimethylthiazol-2-yl)thio)acetic Acid: Likely soluble in ethanol and DMF but insoluble in water (inferred from analogous thiazoles in ).

- Thiadiazole Analogues () : Exhibit similar solubility profiles, though electron-withdrawing substituents (e.g., -Br) may further reduce aqueous solubility .

- GW0742 () : Formulated in DMSO due to high hydrophobicity, contrasting with the more polar acetic acid moiety in the target compound .

Biological Activity

2-((4,5-Dimethylthiazol-2-yl)thio)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews various studies that explore its synthesis, biological properties, and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves the reaction of thiazole derivatives with acetic acid under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the compound.

Antitumor Properties

Recent studies indicate that thiazole derivatives, including this compound, exhibit significant antitumor activity. For instance, a series of thiazole derivatives were evaluated for their cytotoxic effects against various human cancer cell lines using the MTT assay. The results showed that certain derivatives had IC50 values comparable to standard chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2a | HeLa | 15.5 | Induction of apoptosis |

| 2b | SKOV-3 | 19.5 | Cell cycle arrest in G0/G1 phase |

| 2c | MOLT-4 | >50 | Inactive due to rapid hydrolysis |

In a notable study, the compound exhibited selective cytotoxicity against HeLa cells while showing minimal toxicity towards normal cell lines such as HL7702 and HUVEC .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses. In vivo studies demonstrated that treatment with this compound reduced serum levels of pro-inflammatory cytokines and improved liver histology in models of chemically induced liver injury .

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G0/G1), thereby inhibiting proliferation.

- Inhibition of NF-κB Pathway : By modulating NF-κB activation, it reduces the expression of inflammatory cytokines such as TNF-α and IL-1β.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Hepatoprotective Study : In a rat model, administration of this compound significantly mitigated liver damage caused by carbon tetrachloride (CCl4), showcasing its protective roles against hepatotoxicity .

- Antitumor Efficacy : A comparative study on various thiazole compounds demonstrated that those with methyl substitutions exhibited enhanced antitumor activities against specific cancer cell lines compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-((4,5-dimethylthiazol-2-yl)thio)acetic acid, and how are intermediates characterized?

- Methodology : Synthesis typically involves coupling thiol-containing heterocycles (e.g., 4,5-dimethylthiazole-2-thiol) with haloacetic acid derivatives under basic conditions (e.g., KOH/ethanol). Reaction progress is monitored via TLC, and intermediates are purified via recrystallization or column chromatography. Characterization employs -/-NMR, FT-IR, and mass spectrometry .

- Critical Note : Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates like thioesters.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for analogous thiazole-thioacetic acid derivatives . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR for functional group analysis. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How is the stability of this compound evaluated under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via LC-MS and quantify mass balance to identify degradation products (e.g., hydrolysis to acetic acid or thiol derivatives) .

Advanced Research Questions

Q. What strategies optimize the antimicrobial activity of this compound derivatives, and how are structure-activity relationships (SAR) analyzed?

- Methodology : Introduce substituents (e.g., methoxy, halogen, or alkyl groups) to the thiazole or acetic acid moiety. Test derivatives against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC assays). SAR analysis uses computational tools (e.g., molecular docking to bacterial enzyme targets like dihydrofolate reductase) .

- Data Contradiction Alert : Discrepancies in activity across studies may arise from variations in bacterial strains or assay conditions. Normalize data using reference antibiotics (e.g., ciprofloxacin) .

Q. How can computational models predict the toxicity and bioavailability of derivatives?

- Methodology : Calculate log P (lipophilicity) and log D (pH-dependent distribution) via quantum chemical software (e.g., Gaussian). Apply Lipinski’s "Rule of Five" to assess drug-likeness. Experimentally validate toxicity using in vitro models (e.g., cytotoxicity in mammalian cell lines via MTT assays) .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial potency)?

- Methodology : Replicate assays under standardized conditions (e.g., CLSI guidelines). Cross-validate results using orthogonal assays (e.g., time-kill kinetics for antifungals vs. agar diffusion for antibacterials). Consider synergistic effects with known drugs to clarify mechanisms .

Q. How does the introduction of ionizable groups (e.g., sodium salts) influence bioavailability and toxicity?

- Methodology : Synthesize sodium salts by treating the acid with NaOH. Compare solubility (via shake-flask method) and toxicity (e.g., brine shrimp lethality assay) between the acid and salt forms. Ionized derivatives often exhibit higher bioavailability but may increase cytotoxicity due to enhanced membrane permeability .

Methodological Considerations for Data Interpretation

Q. What controls are essential when assessing biological activity to avoid false positives/negatives?

- Recommendations : Include vehicle controls (e.g., DMSO) to rule out solvent effects. Use positive controls (e.g., fluconazole for antifungals) and validate assay reproducibility via triplicate runs. For colorimetric assays (e.g., MTT), confirm compound non-reactivity with tetrazolium salts .

Q. How are degradation products identified and quantified during stability studies?

- Methodology : Employ LC-MS/MS with fragmentation patterns to identify degradation byproducts. Quantify using calibration curves for known impurities. For novel degradants, isolate via preparative HPLC and characterize via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.